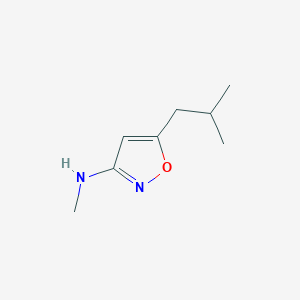

5-Isobutyl-N-methylisoxazol-3-amine

Description

Significance of Isoxazole (B147169) Ring Systems in Contemporary Heterocyclic Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are of immense importance in organic chemistry. nih.gov Their aromatic character, coupled with a weak nitrogen-oxygen bond, makes them valuable intermediates in organic synthesis. benthamdirect.comresearchgate.net This unique structural feature allows for ring-opening reactions under specific conditions, providing access to a variety of difunctionalized compounds that are themselves important synthetic building blocks. benthamdirect.com

The isoxazole nucleus is a key component in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.org This has led to their widespread use in the development of pharmaceuticals. nih.govnih.gov Furthermore, isoxazole derivatives have found applications in agrochemicals as herbicides and fungicides, and in materials science as dyes and semiconductors. benthamdirect.comeurekaselect.com The ability to modify the substituents on the isoxazole ring allows for the fine-tuning of its chemical and biological properties, making it a highly versatile scaffold in drug discovery and materials science. mdpi.comnih.gov

Overview of Foundational and Advanced Synthetic Methodologies for Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through several synthetic routes. The two primary and most established methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. benthamdirect.comeurekaselect.com

In recent years, significant advancements have been made in the synthesis of isoxazole derivatives, focusing on improving efficiency, regioselectivity, and environmental friendliness. These advanced methodologies include:

Metal-Catalyzed Cycloadditions: Copper(I) and Ruthenium(II) catalysts are often employed in [3+2] cycloaddition reactions to afford isoxazoles with high regioselectivity. nih.gov However, due to the cost and toxicity of these metals, metal-free alternatives are being actively explored. nih.gov

Microwave-Induced Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org

Ultrasonication: The use of ultrasound has been shown to promote the formation of isoxazoles in one-pot cascade reactions, offering an energy-efficient and environmentally benign approach. nih.gov

Green Chemistry Approaches: The development of synthetic methods that utilize water as a solvent or are performed under solvent-free conditions aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis. nih.govrsc.org

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, provide an efficient pathway to complex isoxazole structures from simple starting materials. doi.org

A variety of synthetic strategies for isoxazole derivatives are summarized in the table below.

| Synthetic Method | Description | Key Features |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne or alkene. benthamdirect.com | Fundamental and widely used method. benthamdirect.com |

| Condensation Reaction | Reaction of hydroxylamine with a 1,3-dicarbonyl compound. benthamdirect.com | Another classic and versatile approach. benthamdirect.com |

| Metal-Free Cycloaddition | Utilizes reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote cycloaddition without a metal catalyst. nih.gov | Avoids metal contamination and reduces cost. nih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to accelerate the reaction. nih.gov | Environmentally friendly and efficient. nih.gov |

| Tandem Synthesis | A multi-reaction sequence performed in a single pot. organic-chemistry.org | High atom and step economy. |

Structural Context and Rationale for Investigating 5-Isobutyl-N-methylisoxazol-3-amine within the Isoxazole Class

This compound belongs to the class of substituted isoxazolamines. Its structure is characterized by an isoxazole ring with an isobutyl group at the 5-position and an N-methylamino group at the 3-position. The specific arrangement of these substituents is expected to influence the compound's physicochemical properties and potential biological activity.

The isobutyl group, being a lipophilic alkyl group, can affect the compound's solubility and ability to cross biological membranes. The N-methylamino group at the 3-position can act as a hydrogen bond donor and acceptor, potentially influencing its interaction with biological targets. The investigation of this particular compound is driven by the need to explore the vast chemical space of substituted isoxazoles and to understand how different substitution patterns impact their properties.

Historical Trajectories and Current Trends in Research on Substituted Isoxazolamines

Research on substituted isoxazolamines has a long history, driven by their importance as intermediates in the synthesis of sulfonamide drugs. For instance, 3-amino-5-methylisoxazole (B124983) is a well-known precursor to the antibiotic sulfamethoxazole (B1682508).

Historically, the focus was on the synthesis and derivatization of simple isoxazolamines. However, current research trends are moving towards the exploration of more complex and functionally diverse isoxazolamine derivatives. There is a growing interest in understanding the structure-activity relationships of these compounds to design molecules with specific biological activities. Recent studies have investigated the role of substituted isoxazolamines in various therapeutic areas. For example, certain isoxazolamine derivatives have been explored as potential imaging probes for neurodegenerative diseases. upenn.edu Additionally, research into the environmental fate of isoxazolamine-containing pharmaceuticals, such as the degradation of sulfamethoxazole to 3-amino-5-methylisoxazole, is an active area of investigation. clemson.edu The synthesis of novel isoxazolamine derivatives and their evaluation for a range of biological activities continues to be a significant focus in medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

N-methyl-5-(2-methylpropyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C8H14N2O/c1-6(2)4-7-5-8(9-3)10-11-7/h5-6H,4H2,1-3H3,(H,9,10) |

InChI Key |

FOWXAUIJZVQCFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=NO1)NC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Elucidation of 5 Isobutyl N Methylisoxazol 3 Amine

Convergent and Divergent Synthetic Pathways to the Isoxazole (B147169) Core of 5-Isobutyl-N-methylisoxazol-3-amine

The synthesis of the isoxazole ring, a key structural motif in a multitude of biologically active compounds, can be achieved through various convergent and divergent strategies. rsc.orgsciensage.inforesearchgate.net These approaches often culminate in the formation of the five-membered heterocycle through either cycloaddition reactions or ring-closing methodologies. rsc.orgnanobioletters.comresearchgate.net The strategic placement of substituents, such as the isobutyl and N-methylamine groups found in this compound, can be accomplished either by incorporating them into the initial building blocks or by post-cyclization functionalization. rsc.orgnih.govrsc.org

Cycloaddition Reactions in Isoxazole Ring Formation

Cycloaddition reactions represent a powerful and widely employed method for constructing the isoxazole core. rsc.orgrsc.org Among these, the 1,3-dipolar cycloaddition is particularly prominent. rsc.orgrsc.orgresearchgate.net

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is a cornerstone of isoxazole synthesis. rsc.orgmdpi.comnih.gov This reaction allows for the direct formation of the isoxazole or isoxazoline (B3343090) ring, respectively. Nitrile oxides are typically generated in situ from precursors such as aldoximes, hydroximoyl halides, or hydroxamic acids to circumvent their propensity to dimerize. rsc.orgmdpi.comcardiff.ac.uk The reaction of a nitrile oxide with a terminal alkyne is a highly effective method for producing 3,5-disubstituted isoxazoles. researchgate.netrsc.org For the synthesis of this compound, a potential pathway would involve the cycloaddition of a nitrile oxide with an appropriately substituted alkyne, such as 4-methyl-1-pentyne, to install the isobutyl group at the 5-position.

The generation of nitrile oxides can be achieved under various conditions, including treatment of oximes with hypervalent iodine reagents or through metal-free protocols. cardiff.ac.ukrsc.org For instance, the use of O-silylated hydroxamic acids in the presence of trifluoromethanesulfonic anhydride (B1165640) and triethylamine (B128534) provides a mild, metal-free method for generating nitrile oxides and their subsequent cycloaddition. cardiff.ac.uk

Regioselectivity and Stereoselectivity in Cycloaddition Strategies

The regiochemical outcome of the 1,3-dipolar cycloaddition is a critical aspect of isoxazole synthesis. In the reaction of nitrile oxides with terminal alkynes, the formation of 3,5-disubstituted isoxazoles is generally favored due to both steric and electronic factors. mdpi.comnih.gov Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole dictates the orientation of the addition. mdpi.com

While the thermal cycloaddition typically yields the 3,5-disubstituted isomer, the use of specific catalysts can alter this selectivity. For example, Ru(II)-catalyzed cycloadditions have been shown to favor the formation of 3,4-disubstituted isoxazoles. nih.gov This highlights the potential to control the substitution pattern of the isoxazole ring through catalyst selection. In the context of this compound, achieving the desired 3,5-substitution pattern is generally well-precedented in standard cycloaddition reactions. nih.gov

Ring-Closing Reactions and Heterocycle Construction Methodologies

Besides cycloaddition, ring-closing reactions offer an alternative approach to the isoxazole core. rsc.orgnanobioletters.com These methods often involve the condensation of a three-carbon component with a source of hydroxylamine (B1172632). researchgate.net For example, the reaction of β-dicarbonyl compounds or their synthetic equivalents with hydroxylamine hydrochloride is a classic method for isoxazole synthesis. researchgate.net

Another strategy involves the cyclization of α,β-acetylenic oximes, which can be catalyzed by various metals such as gold. organic-chemistry.org Metal-catalyzed cyclization of alkynone oxime ethers also provides an efficient route to functionalized isoxazoles. researchgate.netresearchgate.netrsc.org These methods allow for the construction of the isoxazole ring from acyclic precursors, offering flexibility in the introduction of substituents.

Post-Cyclization Functionalization and Alkylation Approaches for Isobutyl and Methyl Substituents

In many synthetic strategies, the desired substituents are introduced after the formation of the isoxazole ring. rsc.orgnih.govrsc.org This approach can be advantageous when the substituents are not compatible with the conditions required for ring formation.

For this compound, a pre-formed isoxazole core bearing a suitable functional group at the 5-position could be elaborated to introduce the isobutyl group. Similarly, the N-methylamine substituent at the 3-position could be installed via functionalization of a 3-amino or 3-halo-isoxazole precursor. Alkylation of isoxazole derivatives is a known transformation, and the specific introduction of the isobutyl and methyl groups would depend on the nature of the starting isoxazole and the chosen reagents. clockss.orgacs.org For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce the isobutyl group if a 5-halo-isoxazole is used as a starting material. nih.gov The N-methylation of a 3-amino-5-isobutylisoxazole could then be achieved using standard methylation procedures.

| Synthetic Strategy | Description | Key Intermediates/Reagents | Reference |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. | Nitrile oxide, 4-methyl-1-pentyne | rsc.orgmdpi.com |

| Ring-Closing Condensation | Reaction of a β-dicarbonyl equivalent with hydroxylamine. | β-dicarbonyl compound, hydroxylamine | researchgate.netresearchgate.net |

| Post-Cyclization Alkylation | Introduction of substituents onto a pre-formed isoxazole ring. | 5-halo-isoxazole, isobutyl boronic acid, methylating agent | acs.orgnih.gov |

Catalytic Systems and Reagent Optimization for Enhanced Synthetic Efficiency and Selectivity

The efficiency and selectivity of isoxazole synthesis can be significantly improved through the use of catalytic systems and the optimization of reagents. nih.govrsc.orgmdpi.comacs.org Catalysis can influence reaction rates, yields, and, crucially, the regioselectivity of cycloaddition reactions. nih.govnih.gov

A variety of catalysts have been explored for isoxazole synthesis. Copper(I) catalysts are frequently used in [3+2] cycloaddition reactions of in situ generated nitrile oxides and terminal acetylenes, leading to 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org Ruthenium(II) catalysts, on the other hand, have been shown to promote the formation of 3,4-diaryl-substituted isoxazoles, demonstrating the power of catalyst control in directing the reaction outcome. nih.gov For intramolecular cycloadditions, hypervalent iodine(III) species have been used effectively. mdpi.com

Reagent optimization is also key to enhancing synthetic outcomes. For instance, the choice of base and solvent system can significantly impact the yield and rate of cycloaddition reactions. rsc.org In multicomponent reactions for the synthesis of isoxazol-5(4H)-ones, various organocatalysts like hexamine and ionic liquids have been employed to improve efficiency under environmentally friendly conditions. fzgxjckxxb.comscielo.br The optimization of these parameters is crucial for developing robust and scalable synthetic routes to compounds like this compound. nih.govnih.gov

| Catalyst/Reagent | Reaction Type | Effect | Reference |

| Copper(I) | 1,3-Dipolar Cycloaddition | High regioselectivity for 3,5-disubstitution | organic-chemistry.org |

| Ruthenium(II) | 1,3-Dipolar Cycloaddition | Favors formation of 3,4-disubstituted isoxazoles | nih.gov |

| Hypervalent Iodine(III) | Intramolecular Cycloaddition | Efficient catalysis of ring formation | mdpi.com |

| Hexamine | Multicomponent Reaction | Improved efficiency and yields | fzgxjckxxb.com |

| Ionic Liquids | Multicomponent Reaction | Green and efficient catalysis | scielo.br |

Transition Metal-Catalyzed Reactions in Isoxazole Synthesis

Transition metal catalysis plays a crucial role in the synthesis of isoxazoles, offering efficient and regioselective methods. researchgate.netbohrium.com These catalysts, particularly those based on copper and palladium, are widely employed in cycloaddition reactions. researchgate.netthieme-connect.com

One of the most common methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov Copper(I) catalysts are frequently used to promote this reaction, allowing it to proceed at room temperature with high regioselectivity, typically yielding 3,5-disubstituted isoxazoles. beilstein-journals.org Palladium catalysts have also been instrumental in developing cascade reactions for the synthesis of multi-substituted isoxazoles. bohrium.com For instance, a palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides a pathway to functionalized isoxazoles. organic-chemistry.org

Furthermore, rhodium(III) catalysts have been utilized for the decarboxylative C-H functionalization of isoxazoles at the C5 position with alkenes and sulfoxonium ylides, leading to alkenylation and acylmethylation products, respectively. rsc.org Gold catalysts have also been shown to be effective in the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.org

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) | [3+2] Cycloaddition | High regioselectivity for 3,5-disubstituted isoxazoles. | beilstein-journals.org |

| Palladium | Cascade Annulation/Allylation | Synthesis of functionalized isoxazoles. | organic-chemistry.org |

| Rhodium(III) | Decarboxylative C-H Functionalization | Functionalization at the C5 position. | rsc.org |

| Gold | Cycloisomerization | Synthesis of substituted isoxazoles from α,β-acetylenic oximes. | organic-chemistry.org |

Organocatalytic and Metal-Free Approaches to Isoxazole Derivatization

While transition metal-catalyzed reactions are prevalent, the associated costs, toxicity, and difficulties in separating the catalyst from the reaction mixture have spurred the development of organocatalytic and metal-free alternatives. rsc.orgresearchgate.net These methods offer more environmentally friendly and sustainable routes to isoxazole synthesis. rsc.org

A variety of organocatalysts have been successfully employed. For example, hexamine has been used as an efficient organocatalyst for the one-pot, three-component synthesis of isoxazole derivatives from substituted aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in an aqueous ethanol (B145695) medium. fzgxjckxxb.com This method is noted for its operational simplicity, short reaction times, and high yields. fzgxjckxxb.com Another approach involves an enamine-triggered [3+2]-cycloaddition of aldehydes and N-hydroximidoyl chlorides, providing a metal-free route to 3,4-disubstituted isoxazoles. organic-chemistry.org

Metal-free syntheses often rely on reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org Additionally, cascade reactions that are metal-free have been developed, such as the reaction of α-azido acrylates with aromatic oximes to produce 3,4,5-trisubstituted isoxazoles via a 1,3-dipolar cycloaddition. organic-chemistry.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize isoxazoles is crucial for optimizing reaction conditions and designing new synthetic routes.

The most widely studied mechanism is the 1,3-dipolar cycloaddition. This reaction is proposed to proceed through either a concerted pericyclic mechanism or a stepwise mechanism involving a diradical intermediate. nih.gov In the context of electrochemical synthesis, mechanistic studies involving isotopic labeling and kinetic analysis have provided evidence for a radical pathway in a four-component domino reaction to form isoxazoles. rsc.orgrsc.org

Computational studies have also been instrumental in elucidating reaction pathways. For example, density functional theory (DFT) calculations have been used to investigate the switchable selectivity in gold(I)-catalyzed annulation of ynamides with isoxazoles, revealing the factors that control the formation of different-sized rings. rsc.org These studies help in understanding the role of the catalyst and other reaction components in directing the reaction towards the desired product. rsc.org

Spectroscopic and Kinetic Studies of Reaction Intermediates

Spectroscopic techniques are vital for the identification and characterization of reaction intermediates, providing direct evidence for proposed reaction mechanisms. Techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry are routinely used to confirm the structures of synthesized isoxazole derivatives and any intermediates. sciarena.comresearchgate.net

Kinetic studies can shed light on the rate-determining steps of a reaction and the influence of reactant concentrations. For instance, in an electrochemical synthesis of isoxazoles, kinetic studies showed a first-order dependence on the concentrations of the alkene and a reagent, tert-butyl nitrite (B80452) (TBN), but a zero-order dependence on the aldehyde concentration, suggesting that the initial steps involving the alkene and TBN are crucial for the reaction rate. rsc.org

Computational Modeling of Transition States in Synthetic Pathways

Computational modeling, particularly using DFT, has become a powerful tool for investigating the transition states of reactions involved in isoxazole synthesis. rsc.org These models can provide detailed energetic and geometric information about the transition states, which is often difficult to obtain experimentally.

For instance, in the gold(I)-catalyzed reaction between ynamides and isoxazoles, computational studies have been used to compare the energy barriers of different possible reaction pathways. rsc.org These calculations revealed that the formation of a seven-membered ring intermediate was energetically more favorable than the formation of a five-membered ring intermediate, explaining the observed product selectivity. rsc.org Such computational insights are invaluable for understanding and predicting the outcomes of complex organic reactions. researchgate.net

Strategies for Further Derivatization and Functionalization of the this compound Skeleton

The functionalization of the pre-formed isoxazole ring is a key strategy for creating diverse derivatives with a wide range of properties. thieme-connect.comresearchgate.net The stability of the isoxazole ring allows for the modification of its substituents to produce functionally complex molecules. mdpi.com

Various methods can be employed for derivatization. For example, the primary alcohol of a substituted isoxazole can serve as a functional handle for further modifications, such as through nucleophilic substitution reactions. acs.orgnih.gov The introduction of different functional groups onto the isoxazole scaffold can be achieved through reactions like the Passerini multicomponent reaction and Michael addition. mdpi.com

Solid-phase synthesis has also been explored as a strategy for generating libraries of isoxazole derivatives. orientjchem.org This approach allows for the efficient production of a large number of compounds for screening purposes. Furthermore, the introduction of substituents at specific positions of the isoxazole ring can be achieved with high regioselectivity, for instance, through palladium-catalyzed C4-iodination of 3,5-disubstituted isoxazoles. researchgate.net

| Derivatization Strategy | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Utilizing a functional handle like a primary alcohol for further reactions. | acs.orgnih.gov |

| Multicomponent Reactions | Employing reactions like the Passerini reaction to introduce diversity. | mdpi.com |

| Michael Addition | A method for forming carbon-carbon bonds to add substituents. | mdpi.com |

| Solid-Phase Synthesis | Enables the efficient generation of chemical libraries of isoxazole derivatives. | orientjchem.org |

| Regioselective C-H Functionalization | Directly introducing functional groups at specific positions on the isoxazole ring. | researchgate.net |

Computational Elucidation of Molecular and Electronic Structure of 5 Isobutyl N Methylisoxazol 3 Amine

Quantum Chemical Approaches for Molecular Geometry Optimization and Conformational Analysis

Quantum chemical methods are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry, and in exploring its various possible conformations.

Table 1: Predicted Optimized Geometrical Parameters of 5-Isobutyl-N-methylisoxazol-3-amine (Hypothetical Data) This table presents hypothetical data based on typical values for isoxazole (B147169) derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-N(amine) | 1.37 Å |

| Bond Length | N(amine)-C(methyl) | 1.46 Å |

| Bond Length | C5-C(isobutyl) | 1.51 Å |

| Bond Angle | C4-C3-N(amine) | 125° |

| Bond Angle | C4-C5-C(isobutyl) | 128° |

To interact with the data, you can sort the table by clicking on the column headers.

Ab initio molecular orbital methods, such as Hartree-Fock (HF), provide a high level of theoretical accuracy for structural predictions without reliance on empirical parameters. nih.gov These methods are computationally more intensive than DFT but can be used to refine geometries and are particularly useful for studying systems where electron correlation is significant. For this compound, ab initio calculations can be employed to perform a detailed conformational analysis of the flexible isobutyl and N-methyl side chains. nih.gov By calculating the energies of various rotational isomers (rotamers), a potential energy surface can be mapped, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a biological receptor. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Fukui Functions)

The electronic structure of a molecule governs its reactivity. Descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for this analysis. researchgate.netuobaghdad.edu.iq The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity. researchgate.net

For isoxazole derivatives, the substitution pattern significantly influences these electronic parameters. nih.govresearchgate.net The electron-donating nature of the isobutyl and N-methylamino groups in this compound is expected to raise the energy of the HOMO and have a lesser effect on the LUMO, likely resulting in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule.

Fukui functions are another set of reactivity descriptors that are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net Analysis of Fukui functions would pinpoint specific atoms on the this compound molecule that are most susceptible to chemical reactions.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical data based on typical values for substituted isoxazoles.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

To interact with the data, you can sort the table by clicking on the column headers.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a color-coded map that identifies the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. researchgate.netwikipedia.org

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges. For this compound, these regions are expected to be located around the nitrogen and oxygen atoms of the isoxazole ring. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) represent electron-poor areas prone to nucleophilic attack, which would be found around the hydrogen atoms of the amine and alkyl groups. The MEP map for this compound would illustrate how the isobutyl and N-methyl substituents modulate the charge distribution across the entire molecule, highlighting the specific sites for potential hydrogen bonding and other non-covalent interactions.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for atomic motions and interactions with its environment. nih.govmdpi.comresearchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape in a more comprehensive manner than static quantum chemical calculations. nih.govnih.gov

By simulating the molecule's movement in a solvent (typically water, to mimic physiological conditions), a large number of different conformations can be sampled. This process, known as conformational sampling, helps to identify the most populated conformational states and the transitions between them. nih.gov MD simulations also provide detailed information about the interactions between the solute (this compound) and the surrounding solvent molecules, including the formation and lifetime of hydrogen bonds. This is critical for understanding the molecule's solubility and how it is solvated, which in turn affects its bioavailability and interaction with biological targets. nih.gov

In Silico Prediction of Bio-relevant Molecular Properties (Excluding Clinical Outcomes)

In silico tools and web-based servers, such as SwissADME and pkCSM, are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.comresearchgate.netscinito.aihistorymedjournal.com These predictions are based on the molecule's structure and provide an early assessment of its drug-likeness without the need for laboratory experiments. For this compound, these tools can predict a range of important physicochemical and pharmacokinetic properties.

Key predicted properties often include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to evaluate compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. acs.orgtermedia.pl Predictions can also extend to properties like aqueous solubility, gastrointestinal absorption, and potential to inhibit key metabolic enzymes. researchgate.netacs.org

Table 3: Predicted Bio-relevant Molecular Properties of this compound Data in this table is predictive and generated by computational models.

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 154.21 g/mol | < 500 (Lipinski's Rule) |

| LogP (Lipophilicity) | 1.8 - 2.2 | < 5 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | < 140 Ų (Good Bioavailability) |

| Hydrogen Bond Donors | 1 | ≤ 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2 | ≤ 10 (Lipinski's Rule) |

| Lipinski's Rule of Five Violations | 0 | Likely good oral bioavailability |

To interact with the data, you can sort the table by clicking on the column headers.

Mechanistic Studies of Biological Interactions and Structure Activity Relationships Non Clinical Focus

Investigation of Molecular Targets and Binding Mechanisms for 5-Isobutyl-N-methylisoxazol-3-amine

Detailed studies identifying the specific molecular targets and binding mechanisms for this compound are not widely documented. However, the isoxazole (B147169) scaffold is a well-established pharmacophore found in compounds designed to interact with a wide array of biological targets. Research on analogous structures suggests that isoxazole derivatives can function as agonists, antagonists, or inhibitors of various enzymes and receptors.

For instance, different isoxazole-containing molecules have been identified as TGR5 G-protein-coupled receptor agonists, inhibitors of the protein-protein interaction between GATA4 and NKX2-5, and modulators of AMPA receptors. bohrium.compnas.orgcore.ac.uk The specific biological activity is highly dependent on the substitution pattern around the central isoxazole ring.

In Vitro Binding Assays and Determination of Binding Affinities

Specific in vitro binding assay data for this compound is not presently available in scientific literature. To determine the binding affinity of a compound like this, researchers typically employ techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). These assays quantify the interaction between the small molecule and its putative protein target.

For related isoxazole structures, binding affinities are frequently reported. For example, in a series of 3-aryl-4-isoxazolecarboxamides developed as TGR5 agonists, compounds were evaluated for their potency (pEC50) in cell lines expressing the human TGR5 receptor. bohrium.com This highlights the methods that would be used to characterize the binding profile of this compound once a biological target is identified.

Mechanistic Enzymology of Target Modulation (e.g., Enzyme Inhibition Kinetics)

Without confirmed molecular targets, studies on the mechanistic enzymology of this compound have not been published. When an isoxazole derivative is found to inhibit an enzyme, its mechanism is typically elucidated through kinetic studies. These experiments determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

For example, a series of N-(5-methyl-isoxazol-3-yl)benzenesulfonamide derivatives were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net The inhibition constants (Ki) were determined using a stopped-flow CO₂ hydration assay, which provides insight into the potency and mechanism of enzyme inhibition. researchgate.net Similarly, other isoxazole derivatives have been investigated as inhibitors of the enzyme N-myristoyltransferase (NMT), a target in Trypanosoma brucei. nih.gov Should this compound be identified as an enzyme inhibitor, similar kinetic analyses would be essential to understand its mode of action.

Elucidation of Cellular Pathways Modulated by this compound (Excluding Human Clinical Outcomes)

The specific cellular pathways modulated by this compound remain to be elucidated. The biological effects of a compound are the result of its interaction with molecular targets, which in turn perturbs specific cellular signaling or metabolic pathways.

Cell-Based Assays for Pathway Activation or Inhibition

Direct cell-based assay results for this compound are not available. However, the broader family of isoxazoles has been extensively studied in various cellular models. These assays are crucial for moving from molecular-level interactions to understanding cellular function.

Examples from related compounds include:

Cytotoxicity Assays: Novel N-heteroaryl enamino amides with a 5-methyl-isoxazol-3-yl group were tested for their cytotoxic effects on human cancer cell lines like AGS (gastric) and MCF-7 (breast) using the MTT assay to measure cell viability. nih.gov

Immunomodulation Assays: 7-aminooxazolo[5,4-d]pyrimidines containing a 2-(5-amino-3-methylisoxazol-4-yl) substituent were evaluated for their ability to inhibit the proliferation of lymphocytes, indicating potential immunomodulatory activity. mdpi.com

Reporter Gene Assays: Phenylisoxazole carboxamides were screened for their ability to inhibit GATA4−NKX2-5 transcriptional synergy using a luciferase reporter gene assay in HeLa cells. core.ac.uk

Gene Expression and Proteomic Analyses in In Vitro Systems

There are no published gene expression or proteomic studies for this compound. These techniques provide a global view of the cellular response to a compound.

For other isoxazole derivatives, such studies have been performed. For instance, 5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX), a potential anti-inflammatory agent, was analyzed for its effect on inflammatory gene expression in Caco-2 cells using a PCR array. nih.gov The study showed that HIX altered the expression of several interleukins (IL-1B, IL-6) and chemokines (CCL22) compared to the reference drug Leflunomide. nih.gov

Proteomic approaches, such as activity-based protein profiling (ABPP), have been used to identify the molecular targets of isoxazole-containing compounds. asm.org This technique helped identify ATG4B as a host factor for Enterovirus 71 proliferation by using probes based on an isoxazole-containing inhibitor. asm.org These methodologies represent powerful tools for elucidating the mechanism of action of novel compounds like this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity in vitro

While a specific SAR study for this compound is not available, extensive SAR studies on related isoxazole series provide valuable insights into how structural modifications influence biological activity. core.ac.uknih.gov The key structural features of this compound are the 3-(N-methylamino) group and the 5-isobutyl group.

Substitution at the 5-position: The nature of the alkyl group at the C5 position is often critical for potency and selectivity. In a series of isoxazole carboxamides designed to stabilize the SMN protein, changing the 5-substituent had a significant impact on activity. nih.gov While the isopropyl group was found to be optimal in that series, other bulky groups like sec-butyl and tert-butyl were also well-tolerated, whereas smaller (methyl, ethyl) or larger (phenyl, benzyl) groups led to a loss of activity. nih.gov This suggests that the isobutyl group in this compound likely plays a key role in fitting into a specific binding pocket.

Substitution at the 3-position: The amino group at the C3 position is a key functional handle. In the aforementioned SMN stabilizer series, N-methylation of an amide linker between the isoxazole and a phenyl ring completely abolished the compound's activity. nih.gov This indicates that the hydrogen on the nitrogen and its ability to act as a hydrogen bond donor can be a critical interaction. For this compound, the presence of the N-methyl group, compared to an unsubstituted amine, would significantly alter its size, lipophilicity, and hydrogen bonding capability, thereby influencing its interaction with a biological target.

The table below summarizes SAR findings for analogous isoxazole carboxamides, illustrating the importance of substitutions at various positions on the isoxazole core for activity in an SMN reporter gene assay.

| Compound/Analog | R1 (Aryl Group) | R2 (Isoxazole 5-position) | Linker Modification | Relative Activity | Reference |

| Reference Analog 1 | 3-Chloro-4-fluorophenyl | Isopropyl | -NH- | Active | nih.gov |

| Analog 2 | 3-Chloro-4-fluorophenyl | Methyl | -NH- | Significant loss of activity | nih.gov |

| Analog 3 | 3-Chloro-4-fluorophenyl | tert-Butyl | -NH- | Active (comparable to Ref. 1) | nih.gov |

| Analog 4 | 3-Chloro-4-fluorophenyl | Phenyl | -NH- | Inactive | nih.gov |

| Reference Analog 2 | 3-Chloro-4-fluorophenyl | Isopropyl | -N(CH₃)- | Inactive (N-methylation) | nih.gov |

Design and Synthesis of Analogs for SAR Exploration

The exploration of Structure-Activity Relationships (SAR) is fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. This process involves the systematic design and synthesis of structural analogs to identify key pharmacophoric features and optimize interactions with a biological target. For the isoxazole scaffold, SAR studies often focus on modifying substituents at the C-3, C-4, and C-5 positions of the ring, as well as altering the N-acyl and N-alkyl groups. core.ac.uknih.govnih.gov

The synthesis of such analogs leverages established organic chemistry reactions. A common strategy involves the coupling of a carboxylic acid with an amine. For instance, analogs of N-substituted isoxazoles can be prepared by reacting a substituted isoxazole-4-carboxylic acid with various amines using coupling agents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). core.ac.uknih.gov The N-methyl group, as seen in the title compound, can be introduced via alkylation, often using a reagent like iodomethane. core.ac.uknih.gov

Further diversification can be achieved through various synthetic routes:

Amine and Amide Modifications : The N-methylated amide can be converted to a thioamide using reagents like Lawesson's reagent. core.ac.uk Reductive amination is another key technique, allowing for the synthesis of amine-linked analogs. nih.govacs.org

Ring Position Modifications : Changes to the substituents on the isoxazole ring itself are crucial for probing steric and electronic requirements. For example, in studies on related trisubstituted isoxazoles, researchers synthesized a focused library of derivatives by modifying the C-5 position to investigate the importance of hydrogen bonding. nih.gov

Linker Variation : The nature of the linker connecting the isoxazole core to other parts of the molecule is a frequent target for modification. In one study, replacing a standard amide linker with an ether, thioether, or methylated amine had significant consequences for biological activity, demonstrating the linker's role in establishing potency. nih.govacs.org

The findings from these synthetic efforts are used to build a comprehensive SAR profile, as illustrated in the table below, which summarizes how specific structural changes can impact biological outcomes in related isoxazole systems.

| Structural Modification | Scaffold/Target System | Observed Effect on Activity | Reference |

| N-methylation of Amide | 5-isopropylisoxazole carboxamide / SMN Protein | Abolished activity | nih.gov |

| Methylated Amine Linker | Trisubstituted Isoxazole / RORγt | Resulted in loss of activity (IC50 > 100 μM) | nih.gov |

| Thioether Linker | Trisubstituted Isoxazole / RORγt | Significantly decreased potency | nih.gov |

| Ether Linker | Trisubstituted Isoxazole / RORγt | Resulted in high potency | nih.gov |

| Fluoroethyl/Benzyl N-substitution | Phenylisoxazole / GATA4−NKX2-5 | Maintained moderate inhibitory action | core.ac.uk |

This interactive table summarizes key structure-activity relationship findings for isoxazole analogs from various research studies.

These studies collectively show that even subtle changes, such as the addition of a methyl group on the amide nitrogen, can dramatically alter biological activity, highlighting the importance of precise structural design in medicinal chemistry. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Engagement

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com These models are invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of potent molecules. mdpi.comnih.gov

The development of a QSAR model is an iterative process that involves several key steps:

Data Set Selection : A group of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com This set is typically divided into a "training set" for building the model and a "test set" for validating its predictive power. ucl.ac.uk

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, lipophilicity, topological indices) and 3D descriptors that account for the molecule's spatial arrangement (e.g., molecular shape, electrostatic potentials). wikipedia.org

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Projection to Latent Structures (PLS), are used to create a mathematical equation that correlates the calculated descriptors (predictor variables) with biological activity (response variable). wikipedia.orgnih.gov

Validation : The model's robustness and predictive ability are rigorously assessed. Internal validation is performed on the training set, while external validation uses the test set of compounds that were not used in model creation. ucl.ac.uk A statistically significant model can then be used to predict the activity of new compounds. mdpi.com

A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). wikipedia.orgnih.gov In CoMFA, molecules from the dataset are structurally aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. The resulting field values are then used as descriptors in a PLS analysis to generate a model that can be visualized as a 3D contour map, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov

| Step | Description | Purpose | Reference |

| 1. Data Collection & Curation | Assemble a dataset of compounds with known structures and biological activities. | To create the foundation for the model. | mdpi.com |

| 2. Descriptor Calculation | Compute numerical values representing physicochemical and structural properties of each molecule. | To translate chemical structures into a format suitable for statistical analysis. | wikipedia.org |

| 3. Data Partitioning | Split the dataset into a training set and a test set. | To build the model and then independently validate its predictive power. | ucl.ac.uk |

| 4. Model Building | Apply statistical algorithms (e.g., MLR, PLS) to correlate descriptors with activity for the training set. | To establish the mathematical relationship between structure and activity. | nih.gov |

| 5. Model Validation | Assess the statistical quality and predictive accuracy of the model using the test set. | To ensure the model is robust, reliable, and not a result of chance correlation. | nih.govucl.ac.uk |

| 6. Prediction & Interpretation | Use the validated model to predict the activity of new compounds and interpret which features are critical for activity. | To guide the design of new, more potent compounds. | mdpi.com |

This interactive table outlines the typical workflow for developing a QSAR model.

While specific QSAR studies on this compound are not publicly available, the principles have been successfully applied to other classes of enzyme inhibitors and receptor ligands, demonstrating the utility of QSAR in optimizing lead compounds. nih.govucl.ac.uk

Exploration of this compound as a Molecular Probe in Biological Research

A molecular probe is a small molecule used as a tool to investigate the function and behavior of biological macromolecules, such as proteins and nucleic acids, within a cellular or in vivo context. nih.gov The isoxazole scaffold is featured in numerous compounds that have been explored as molecular probes due to their ability to be chemically modified to achieve high potency and selectivity for specific biological targets. nih.govnih.govresearchgate.net

The utility of an isoxazole-containing compound as a molecular probe stems from its role as an inhibitor or modulator of a specific biological target. For example, a phenylisoxazole carboxamide derivative was identified as an inhibitor of the GATA4–NKX2-5 protein-protein interaction, which is critical in cardiac gene activation. nih.gov Such an inhibitor can be used as a probe to study the downstream consequences of disrupting this specific interaction in cardiac cells.

In another notable example, a series of 5-isopropylisoxazole amides were investigated for their ability to stabilize the Survival Motor Neuron (SMN) protein, a therapeutic strategy for Spinal Muscular Atrophy. nih.gov The lead compound from this series, after optimization based on SAR studies, serves as a molecular probe to explore the biological pathways regulated by SMN protein levels. nih.gov The initial screening and subsequent analog synthesis in this research highlight how a compound class related to this compound can be developed into valuable research tools. nih.gov

The chemical tractability of the 3-aminoisoxazole (B106053) core makes it a valuable starting point for creating libraries of compounds for screening. researchgate.net Its nucleophilic amine group allows for straightforward reactions to build a diverse range of derivatives, which can then be tested against various biological targets. core.ac.ukresearchgate.net Compounds that exhibit potent and selective activity can be designated as probes to help elucidate complex biological pathways, validate new drug targets, and understand disease mechanisms. researchgate.net

Applications of 5 Isobutyl N Methylisoxazol 3 Amine in Chemical and Material Sciences Excluding Human Clinical Applications

Utility as a Synthetic Intermediate for Complex Organic Molecules

The isoxazole (B147169) ring serves as a stable scaffold that allows for extensive functionalization, yet it can be strategically cleaved under specific reductive or basic conditions. researchgate.net This dual characteristic makes isoxazole derivatives, including 5-Isobutyl-N-methylisoxazol-3-amine, powerful intermediates in the synthesis of complex organic structures. The amine group at the 3-position and the isobutyl group at the 5-position provide distinct points for chemical modification, enabling the construction of diverse molecular architectures.

The 3-aminoisoxazole (B106053) moiety is a key precursor for the synthesis of more complex, fused heterocyclic systems. The nucleophilic nature of the amino group allows it to participate in various condensation and cyclization reactions. For instance, reactions involving 3-amino-5-methylisoxazole (B124983), a close analog of the title compound, with pyruvic acid derivatives have been shown to selectively produce furanones and pyrrolones. researchgate.net Such heterocyclization strategies demonstrate how the 3-aminoisoxazole core can be elaborated into other important chemical scaffolds. researchgate.net

Furthermore, the isoxazole ring itself can be considered a "masked" form of other functional groups. researchgate.net Ring-opening reactions can transform the isoxazole into difunctional compounds like β-amino alcohols, enaminoketones, or 1,3-dicarbonyls. researchgate.net This property is invaluable in the synthesis of natural product analogs, where the isoxazole can be carried through several synthetic steps as a stable protecting group and then cleaved at a later stage to reveal the desired functionality. The synthesis of complex molecules often relies on such robust and versatile building blocks to navigate intricate synthetic pathways. nih.gov The general synthetic utility of aminoisoxazoles is well-established, with their application in creating a variety of substituted heterocyclic structures. nih.gov

The field of materials science has seen a growing interest in creating large, complex molecular structures like macrocycles and polymers with specific functions. Macrocycles, large cyclic molecules, are of particular interest in host-guest chemistry and as peptidomimetics. rsc.org Synthetic strategies for building these structures often involve the condensation of smaller, functionalized building blocks. nih.govmdpi.com The bifunctional nature of compounds like this compound, with its reactive amine and modifiable isoxazole core, makes it a candidate for incorporation into such macrocyclic frameworks. The synthesis of macrocycles often employs methods like 1,3-dipolar cycloadditions or multicomponent reactions where isoxazole precursors can play a crucial role. nih.gov

In polymer science, the incorporation of heterocyclic moieties into polymer chains can impart unique properties, such as thermal stability, conductivity, or biological activity. researchgate.net Polyisoxazoles, for example, have been noted for their potential as semiconductors. researchgate.net Monomers containing isoxazole groups can be synthesized and subsequently polymerized. For example, a methacrylate (B99206) monomer featuring a (5-methylisoxazol-3-yl)amino group has been copolymerized to create functional polymers. researchgate.net The N-methyl and isobutyl groups on the title compound could be used to fine-tune the physical properties, such as solubility and glass transition temperature, of such polymers.

Interactive Table: Synthetic Utility of Aminoisoxazole Derivatives

| Precursor Class | Reaction Type | Resulting Scaffold/Molecule | Potential Application |

| 3-Aminoisoxazoles | Condensation with β-ketoesters | Fused Pyrimidines | Heterocyclic Chemistry |

| 3-Aminoisoxazoles | Reaction with Pyruvic Acids | Furanones, Pyrrolones researchgate.net | Organic Synthesis |

| Isoxazole-containing Monomers | Radical Copolymerization | Functional Polymers researchgate.net | Material Science |

| Dimeric Azomethine Ylides | 1,3-Dipolar Cycloaddition | Complex Macrocycles nih.gov | Supramolecular Chemistry |

Potential in Agrochemical Research and Development

The search for new, effective, and selective agrochemicals is a continuous effort to ensure food security. Isoxazole derivatives have been extensively investigated in this area and have shown promise as herbicides, fungicides, and insecticides. researchgate.net The specific substitution pattern on the isoxazole ring is critical for determining the type and potency of its biological activity.

Several isoxazole-containing compounds have been commercialized or are in development as herbicides. researchgate.netresearchgate.net One known mode of action for some herbicidal isoxazole derivatives is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. researchgate.net Inhibition of this enzyme leads to the accumulation of toxic intermediates, causing rapid cell death in susceptible weeds. Other isoxazole derivatives, such as those based on isoxazoline-5-one, have also demonstrated potent herbicidal activity, although their precise molecular targets may differ. epo.orggoogle.com Derivatives of this compound would be logical candidates for screening in herbicidal discovery programs, exploring their potential to disrupt plant-specific biological pathways.

The isoxazole scaffold is also a privileged structure in the development of fungicides and insecticides. researchgate.net Numerous patents describe fungicidal compositions containing isoxazole or related thiazole (B1198619) derivatives, highlighting the broad utility of this chemical class in controlling plant pathogens. google.comgoogle.com The mechanism of action for fungicidal activity can vary, but it often involves the disruption of essential fungal enzymes or cellular processes.

In the realm of insecticides, isoxazole derivatives have been designed to act as antagonists of insect GABA (gamma-aminobutyric acid) receptors, which are crucial for neurotransmission in invertebrates but differ from their mammalian counterparts, offering a degree of target specificity. nih.gov Other research has demonstrated the larvicidal activity of complex isoxazole-containing molecules against mosquitoes, which are vectors for numerous diseases. conicet.gov.ar The structural features of this compound, particularly the lipophilic isobutyl group, could enhance its ability to penetrate the insect cuticle and interact with molecular targets within the nervous system.

Interactive Table: Agrochemical Activity of Isoxazole Scaffolds

| Activity Type | Target Organism | Example Mode of Action (Non-Mammalian) | Reference Compound Class |

| Herbicidal | Weeds (e.g., Echinochloa crusgalli) | Protoporphyrinogen Oxidase (PPO) Inhibition researchgate.net | Substituted Phenyl Isoxazoles |

| Fungicidal | Plant Pathogenic Fungi | Not specified in results | Dipeptide Isoxazole Derivatives |

| Insecticidal | Mosquitoes (Anopheles gambiae) | Acetylcholinesterase Inhibition nih.gov | 3-Oxoisoxazole-2(3H)-carboxamides |

| Insecticidal | Houseflies | GABA Receptor Antagonism | 4,5-Substituted 3-Isoxazolols |

| Larvicidal | Mosquitoes (Anopheles arabiensis) | Not specified in results | Pyrimido[5,4-c]quinolin-5-ones conicet.gov.ar |

Role in the Design of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as absorbing or emitting light, conducting electricity, or exhibiting catalytic activity. The incorporation of heterocyclic compounds like this compound into larger molecular systems is a promising strategy for creating new functional materials. researchgate.net

The isoxazole ring system can be integrated into dye molecules. For example, azo dyes incorporating a sulfonamide-isoxazole structure have been synthesized. walshmedicalmedia.com These compounds are highly colored and have potential applications not only as industrial dyes but also as analytical reagents for metal chelation. walshmedicalmedia.com The electronic properties of the isoxazole ring contribute to the chromophore system of the dye.

Furthermore, the ability to create polymers from isoxazole-containing monomers opens up possibilities for advanced materials. As mentioned, polyisoxazoles have been considered for semiconductor applications. researchgate.net Copolymers made from methacrylate monomers bearing an isoxazole side chain have been synthesized and investigated for their thermal and antimicrobial properties. researchgate.net The N-methyl and isobutyl substituents of this compound could be leveraged to control the polymer's physical characteristics, such as its solubility in different solvents and its film-forming capabilities, making it adaptable for various applications, from specialty coatings to components in electronic devices.

Integration into Photochromic and Electrochemical Systems

The isoxazole moiety is a valuable component in the design of advanced materials for photochromic and electrochemical applications. eurekaselect.combenthamdirect.com Its inherent electronic properties and ability to be readily functionalized make it a versatile building block for creating molecules with tunable light-responsive and redox characteristics.

Photochromic Systems

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. This phenomenon is at the heart of technologies like self-darkening lenses, optical data storage, and molecular switches. researchgate.net Isoxazole derivatives have been successfully incorporated into photochromic molecules, particularly diarylethenes. scientific.netscientific.netresearchgate.net

In these systems, the isoxazole ring plays a crucial role in the photochromic reaction process. scientific.netresearchgate.net For instance, novel diarylethenes bearing an isoxazole unit have been synthesized and shown to exhibit significant photochromism, changing color upon irradiation with UV light. scientific.netscientific.net The open-ring isomers of some of these diarylethenes also display notable fluorescence, a property that can be modulated by the photochromic switching. scientific.net The synthesis of naphtho[1,2-e] scientific.netbeilstein-journals.orgoxazines, another class of photochromic compounds, has been achieved through a one-pot condensation reaction involving 3-amino-5-methylisoxazole. researchgate.net This highlights the utility of isoxazole amines as precursors to more complex photoresponsive systems.

The general mechanism for a diarylethene-based photochromic system incorporating an isoxazole ring involves a reversible ring-closing and ring-opening reaction triggered by different wavelengths of light.

| Feature | Description | Reference |

| Compound Type | Diarylethene with isoxazole moiety | scientific.netscientific.net |

| Stimulus | UV light | scientific.netscientific.net |

| Response | Color change (e.g., colorless to purple or red) | scientific.netscientific.net |

| Key Role of Isoxazole | Plays a very important role in the photochromic reaction | scientific.netresearchgate.net |

Electrochemical Systems

Application in Supramolecular Chemistry and Liquid Crystals

The ability of isoxazole derivatives to form ordered structures through non-covalent interactions makes them valuable in supramolecular chemistry and the design of liquid crystals. rsc.org

Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The assembly of these molecules is guided by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The isoxazole ring, with its nitrogen and oxygen atoms, can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined supramolecular architectures. researchgate.net

For example, isoxazole-containing Schiff bases have been shown to form intramolecular O-H···N hydrogen bonds and weaker intermolecular C-H···N and C-H···O contacts, leading to specific crystal packing. researchgate.net The distinct structural characteristics of isoxazole derivatives enable them to engage in a variety of non-covalent interactions, which is a foundational aspect of their application in supramolecular chemistry. rsc.org Furthermore, isoxazole moieties have been incorporated into larger host molecules like calixarenes to create fluorescent chemosensors for metal ion detection, demonstrating their role in building complex supramolecular systems. maynoothuniversity.ie

Liquid Crystals

Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings is a common strategy in the design of liquid crystalline materials. Isoxazole and its derivatives are of particular interest due to their strong dipole moments, polarizability, and geometric anisotropy, which favor the formation of stable liquid crystal phases. beilstein-journals.org

A study on thiourea (B124793) and amide liquid crystals containing isoxazole rings revealed that the isoxazole derivatives favored the formation of a nematic mesophase, in addition to a smectic A mesophase. beilstein-journals.org This demonstrates the versatility of the isoxazole core in directing the self-assembly of molecules into different liquid crystalline states.

| Liquid Crystal Property | Influence of Isoxazole Moiety | Reference |

| Mesophase Induction | Can induce nematic and smectic phases | beilstein-journals.orgarkat-usa.org |

| Molecular Properties | Strong dipole moment and polarizability | beilstein-journals.org |

| Structural Impact | Geometric anisotropy favors liquid crystal formation | beilstein-journals.org |

Q & A

Q. What are the recommended synthetic routes for 5-Isobutyl-N-methylisoxazol-3-amine?

Methodological Answer: The compound can be synthesized via a condensation reaction between an aldehyde/ketone derivative and 5-methylisoxazol-3-amine under reflux conditions. For example, ethanol or methanol is typically used as a solvent, with reflux temperatures (e.g., 353 K) maintained for 6–8 hours to ensure complete reaction . Purification involves recrystallization or column chromatography. Key steps include stoichiometric control of reactants and monitoring via TLC or HPLC to confirm intermediate formation.

Q. How can the molecular structure of this compound be experimentally confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions and methyl/isobutyl groups.

- X-ray crystallography : Resolve the crystal structure to determine bond angles, torsion, and packing behavior (e.g., triclinic or monoclinic systems observed in similar isoxazole derivatives) .

- Mass spectrometry : Validate the molecular ion peak (e.g., via Orbitrap Fusion Lumos with ETD) to confirm the molecular formula .

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include:

- Melting point : Estimate via differential scanning calorimetry (DSC). Analogous compounds (e.g., 5-methylisoxazol-3-amine derivatives) exhibit melting points between 365–367 K .

- Solubility : Test in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) to guide reaction design.

- Stability : Store at 2–8°C under inert atmospheres to prevent decomposition . Refer to NIST databases for thermodynamic parameters of similar isoxazoles .

Q. What are optimal storage conditions to maintain compound stability?

Methodological Answer: Store in airtight, light-resistant containers under nitrogen or argon at 2–8°C. Avoid incompatible materials (e.g., strong oxidizers) and monitor for hazardous decomposition products (e.g., CO or NOx under extreme conditions) .

Advanced Research Questions

Q. How does the isobutyl substituent influence reactivity compared to methyl or phenyl groups?

Methodological Answer: The isobutyl group’s steric bulk and electron-donating effects alter reaction kinetics. For example:

- Nucleophilic substitution : Reduced reactivity compared to methyl due to steric hindrance.

- Self-condensation : Isobutyl derivatives may form unique byproducts (e.g., 1,3-diisoxazolyl-1,3-dieneamines) under acidic conditions, as observed in analogous systems .

- Computational modeling : Use DFT to compare charge distribution and transition states with methyl/phenyl analogs .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) using reference strains (e.g., E. coli ATCC 25922).

- Metabolite profiling : Identify degradation products via LC-MS to rule out false positives.

- Comparative studies : Cross-reference with structurally similar compounds (e.g., sulfamethoxazole derivatives) to isolate substituent-specific effects .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., enzymes with catalytic triads).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity data from analogs .

Q. How to design experiments to study stability under varying pH and temperature?

Methodological Answer:

- Accelerated stability testing : Expose the compound to pH 3–10 buffers at 40–60°C for 4–12 weeks.

- HPLC monitoring : Quantify degradation products (e.g., via peak area normalization).

- Kinetic analysis : Calculate Arrhenius parameters to predict shelf life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.